molecular formula C12H17NO5S B2757373 N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide CAS No. 1962522-40-2

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide

Cat. No.: B2757373
CAS No.: 1962522-40-2
M. Wt: 287.33
InChI Key: NEHQAYTTZBEOPI-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Applications

Research on sulfonamide-focused libraries has identified compounds with potent cell cycle inhibitory properties, which have progressed to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, disrupt tubulin polymerization or cause a decrease in the S phase fraction in various cancer cell lines, indicating their potential as antitumor agents (Owa et al., 2002).

Chemical Synthesis and Modification

The use of N-chloro-N-methoxybenzenesulfonamide as a reactive chlorinating reagent for the synthesis of chlorinated compounds highlights its utility in chemical synthesis. This compound allows for the chlorination of various substrates, including phenols, anisoles, and aromatic amines, providing chlorinated products in good to high yields (Pu et al., 2016).

Neurogenesis Induction

P7C3 and its derivatives, such as N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been reported to increase neurogenesis in rat neural stem cells. These compounds promote the induction of final cell division during neural stem cell differentiation, suggesting their potential application in neurogenesis research (Shin et al., 2015).

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-17-10-3-2-4-11(7-10)19(15,16)13-8-12(14)5-6-18-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQAYTTZBEOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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